6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid
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Overview
Description
6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthenylidene group linked to a benzotriazole moiety, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
DAR-2T; 90% is primarily used for the fluorescent detection of nitric oxide (NO) . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes. It is a signaling molecule that plays a key role in vascular regulation, immune response, and neural communication .
Mode of Action
The interaction may result in a change in the fluorescence properties of DAR-2T; 90%, allowing for the detection and quantification of NO .
Pharmacokinetics
It is known that the compound is soluble in dmso . Its stability is assured for at least 2 years after receipt when stored at -20°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of DAR-2T; 90%'s action is the detection of nitric oxide in a biological system. By interacting with NO, it allows for the fluorescent detection of this molecule, thereby providing a means to monitor and quantify the presence and concentration of NO .
Action Environment
The action of DAR-2T; 90% can be influenced by environmental factors. For instance, it needs to be protected from light and moisture . Its stability is assured at -20°C, suggesting that temperature can affect its efficacy and stability . Furthermore, its solubility in DMSO indicates that the solvent environment can also impact its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,6-bis(diethylamino)xanthene with benzotriazole-5-carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: The compound is employed in biological staining to visualize cellular components and structures.
Industry: The compound is used in the manufacturing of high-performance materials and as a component in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: A similar fluorescent dye with applications in biological staining and fluorescence microscopy.
Fluorescein: Another widely used fluorescent dye with similar properties and applications.
Eosin Y: A dye used in histology for staining tissues and cells.
Uniqueness
6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid stands out due to its unique structural features, which provide distinct chemical and physical properties. Its combination of a xanthenylidene group with a benzotriazole moiety offers enhanced stability and fluorescence, making it particularly useful in advanced scientific applications.
Properties
IUPAC Name |
6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-5-32(6-2)17-9-11-19-25(13-17)36-26-14-18(33(7-3)8-4)10-12-20(26)27(19)21-15-23-24(30-31-29-23)16-22(21)28(34)35/h9-16H,5-8H2,1-4H3,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHQGXGUDYJRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=C4C(=NN=N4)C=C3C(=O)O)C5=C(O2)C=C(C=C5)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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